molecular formula C20H36Sn B009226 Tetracyclopentylstannane CAS No. 19962-46-0

Tetracyclopentylstannane

Cat. No.: B009226
CAS No.: 19962-46-0
M. Wt: 395.2 g/mol
InChI Key: MGQMTIKCGKXQMD-UHFFFAOYSA-N
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Description

Tetracyclopentylstannane is an organotin compound with the molecular formula C20H36Sn. It is characterized by the presence of four cyclopentyl groups attached to a central tin atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracyclopentylstannane can be synthesized through the reaction of cyclopentylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows:

SnCl4+4C5H9MgBrSn(C5H9)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{Sn(C}_5\text{H}_9)_4 + 4 \text{MgBrCl} SnCl4​+4C5​H9​MgBr→Sn(C5​H9​)4​+4MgBrCl

The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Tetracyclopentylstannane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: It can undergo substitution reactions where the cyclopentyl groups are replaced by other organic groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed.

Major Products Formed:

Scientific Research Applications

Tetracyclopentylstannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetracyclopentylstannane involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This is primarily due to the affinity of tin for sulfur-containing amino acids, leading to the inhibition of enzyme activity. The compound can also interfere with cellular processes by disrupting membrane integrity and function .

Comparison with Similar Compounds

Uniqueness: Tetracyclopentylstannane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its cyclopentyl groups provide steric hindrance, making it less reactive towards certain reagents while enhancing its stability in various chemical environments .

Properties

IUPAC Name

tetracyclopentylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H9.Sn/c4*1-2-4-5-3-1;/h4*1H,2-5H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQMTIKCGKXQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Sn](C2CCCC2)(C3CCCC3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294975
Record name Tetracyclopentylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19962-46-0
Record name Stannane, tetracyclopentyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetracyclopentylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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